[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
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Overview
Description
[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 4-methylphenylhydrazine, followed by cyclization with appropriate reagents to form the pyrazolo[4,5-e]pyrimidine core . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance biological activity.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the modulation of cellular pathways and the suppression of disease-related processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against various kinases and receptors.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties
Uniqueness
[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine stands out due to its specific structural features and the unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-6-8-15(9-7-13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-4-2-3-5-17(14)20/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFJARUGXKMUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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